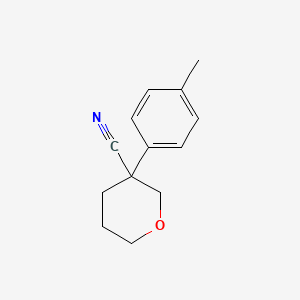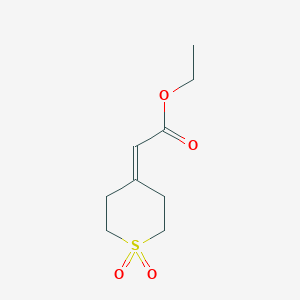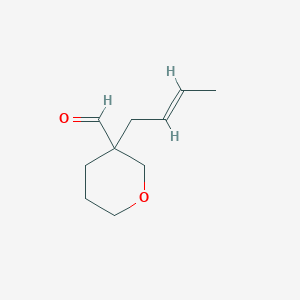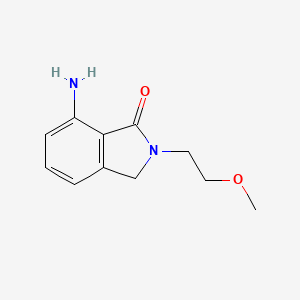![molecular formula C12H16O2 B13206569 [(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13206569.png)
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol is a chemical compound with the molecular formula C12H16O2 It is a derivative of oxolane, featuring a 4-methylphenyl group attached to the oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol typically involves the reaction of 4-methylphenylmagnesium bromide with (2R,4R)-4-hydroxy-2-oxolanyl methanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
Oxidation: The major products include 4-(4-methylphenyl)oxolan-2-one or 4-(4-methylphenyl)oxolan-2-al.
Reduction: The major products include 4-(4-methylphenyl)oxolan-2-ylmethane.
Substitution: The major products include 4-(4-methylphenyl)oxolan-2-yl chloride or 4-(4-methylphenyl)oxolan-2-ylamine.
Wissenschaftliche Forschungsanwendungen
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. It may also interact with receptors or other proteins, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol can be compared with other similar compounds, such as:
[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol: This compound has a fluorine atom instead of a methyl group, which may alter its chemical reactivity and biological activity.
[(2R,4R)-4-(3,4-Dimethoxyphenyl)oxolan-2-yl]methanol: The presence of methoxy groups can influence the compound’s solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
[(2R,4R)-4-(4-methylphenyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H16O2/c1-9-2-4-10(5-3-9)11-6-12(7-13)14-8-11/h2-5,11-13H,6-8H2,1H3/t11-,12+/m0/s1 |
InChI-Schlüssel |
BSNSAWHOWLODOQ-NWDGAFQWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H](OC2)CO |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC(OC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine](/img/structure/B13206507.png)
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13206508.png)

![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13206514.png)




![Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13206545.png)

